molecular formula C8H20ClNO B1592071 2-(Diisopropylamino)ethanol hydrochloride CAS No. 63051-68-3

2-(Diisopropylamino)ethanol hydrochloride

Cat. No. B1592071
CAS RN: 63051-68-3
M. Wt: 181.7 g/mol
InChI Key: CZMTWIPIMQPLGH-UHFFFAOYSA-N
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Description

2-(Diisopropylamino)ethanol is a colorless liquid . It is used as an intermediate in pharmaceuticals, agrochemicals, dyestuffs, and in organic synthesis . It is slightly soluble in water and less dense than water .


Chemical Reactions Analysis

2-(Diisopropylamino)ethanol neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

2-(Diisopropylamino)ethanol is a colorless liquid with a density of 0.826 g/mL at 25 °C . It is slightly soluble in water and less dense than water . The boiling point is 187-192 °C .

Scientific Research Applications

  • Electrochemiluminescence in Analytical Chemistry :

    • The compound has been found effective in electrochemiluminescence (ECL) systems, particularly with Ru(bpy)32+ and DBAE (2-(dibutylamino)ethanol), showing potential for analytical chemistry applications. For example, dopamine was found to inhibit the ECL of a Ru(bpy)32+/DBAE system, which could be utilized in sensitive detection methods (Xue et al., 2009).
  • Enhancement of ECL Emission Intensity :

    • Studies have shown that certain amines, including 2-(dibutylamino)ethanol, significantly enhance the ECL emission intensity when used with Ru(phen)32+. This finding is crucial for developing more efficient and sensitive ECL-based detection methods (Parveen et al., 2013).
  • Inhibition and Pharmacokinetics Studies :

    • The compound has been investigated for its pharmacokinetic properties and its ability to interact with other chemicals, providing insights into its behavior in biological systems (Glushkova et al., 2020).
  • CO2 Absorption Studies :

    • Research has been conducted on the absorption of CO2 by various amines, including 2-(isopropylamino)ethanol. These studies are crucial for understanding the potential of these compounds in carbon capture technologies (Barzagli et al., 2016).
  • Thermophysical Properties :

    • The vapor pressures, heat capacities, and phase behavior of ethanolamines, including 2-(isopropylamino)ethanol, have been measured, providing valuable data for various industrial applications (Soares et al., 2018).
  • Thermal Response in Polymerization :

    • Studies on the atom transfer radical polymerization of N-isopropylacrylamide in alcohols, including isopropyl alcohol, have shown significant insights into the thermal response of polymers, useful in material science and engineering (Xia et al., 2005).

Safety And Hazards

2-(Diisopropylamino)ethanol is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . It severely irritates skin and eyes . It is classified as a flammable liquid (Category 4), and acute toxicity, Oral (Category 4), and Dermal (Category 3) .

properties

IUPAC Name

2-[di(propan-2-yl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-7(2)9(5-6-10)8(3)4;/h7-8,10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMTWIPIMQPLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605454
Record name 2-[Di(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diisopropylamino)ethanol hydrochloride

CAS RN

63051-68-3
Record name 2-[Di(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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